molecular formula C10H14N2O2 B13795743 Benzoic acid, 2-[(3-aminopropyl)amino]-

Benzoic acid, 2-[(3-aminopropyl)amino]-

Cat. No.: B13795743
M. Wt: 194.23 g/mol
InChI Key: DAXJONLGIRNXHS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(3-aminopropyl)amino]- is a compound with the molecular formula C11H14N2O3 It is known for its unique structure, which includes a benzoic acid moiety linked to a 3-aminopropyl group through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(3-aminopropyl)amino]- typically involves the reaction of benzoic acid derivatives with 3-aminopropylamine. One common method is the amidation reaction, where benzoic acid is reacted with 3-aminopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(3-aminopropyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 2-[(3-aminopropyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of amide bonds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(3-aminopropyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The amide bond in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-amino-: This compound has a similar structure but with an amino group directly attached to the aromatic ring.

    Benzoic acid, 3-amino-, 2-methylbutyl ester: This ester derivative has different chemical properties due to the presence of an ester group.

Uniqueness

Benzoic acid, 2-[(3-aminopropyl)amino]- is unique due to the presence of the 3-aminopropyl group, which provides additional flexibility and potential for forming hydrogen bonds and other interactions. This makes it a valuable compound in various applications, particularly in the design of new drugs and materials .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(3-aminopropylamino)benzoic acid

InChI

InChI=1S/C10H14N2O2/c11-6-3-7-12-9-5-2-1-4-8(9)10(13)14/h1-2,4-5,12H,3,6-7,11H2,(H,13,14)

InChI Key

DAXJONLGIRNXHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCCN

Origin of Product

United States

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